![molecular formula C16H13NO2 B1270972 1-(4-methylbenzyl)-1H-indole-2,3-dione CAS No. 79183-26-9](/img/structure/B1270972.png)
1-(4-methylbenzyl)-1H-indole-2,3-dione
Overview
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione, also known as 4-methylbenzylideneindanone, is a heterocyclic aromatic ketone with a molecular formula of C13H12O2. It has a molar mass of 204.23 g/mol and a melting point of 83-85 °C. It is a colorless solid that is insoluble in water and has a low solubility in organic solvents. It is a common intermediate in organic synthesis and is used in the production of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Organic Synthesis
1-(4-methylbenzyl)-1H-indole-2,3-dione: serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, leading to the creation of complex molecules. For instance, it can undergo cycloaddition reactions to form spiro-fused cyclopropane derivatives . These compounds have potential applications in synthesizing carbo- and heterocyclic molecules, including natural compounds.
Pharmaceutical Development
The compound’s unique structure makes it a valuable precursor in the development of pharmaceuticals. It can be used to synthesize various bioactive molecules, potentially leading to new therapeutic agents. Its role in forming spiro-fused cyclopropanes, which are rare in nature, opens up possibilities for creating novel drugs with unique modes of action .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSUSTXEXDHJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364447 | |
Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-indole-2,3-dione | |
CAS RN |
79183-26-9 | |
Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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